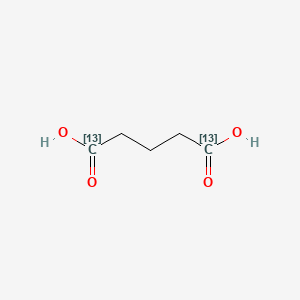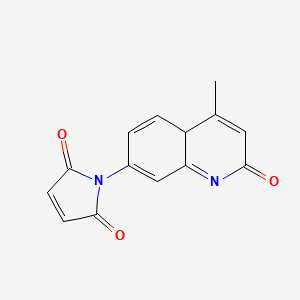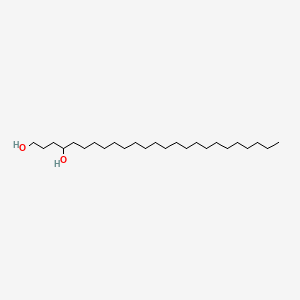
(1,5-13C2)pentanedioic acid
Vue d'ensemble
Description
(1,5-13C2)pentanedioic acid, also known as Pentanedioic Acid-13C2, is a stable isotope-labeled compound with the molecular formula C3(13C)2H8O4 and a molecular weight of 134.10 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1,5-13C2)pentanedioic acid can be synthesized through various methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, it can be prepared by reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production of glutaric acid typically involves the hydrogenation of glutaric acid and its derivatives to produce 1,5-pentanediol, a common plasticizer and precursor to polyesters . This process is optimized for large-scale production to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric anhydride.
Reduction: Hydrogenation of glutaric acid produces 1,5-pentanediol.
Substitution: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Acid catalysts like sulfuric acid are often used in esterification reactions.
Major Products Formed
Oxidation: Glutaric anhydride.
Reduction: 1,5-pentanediol.
Substitution: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
(1,5-13C2)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in metabolic disorders such as glutaric acidemia.
Industry: Utilized in the production of polyesters, polyamides, and plasticizers.
Mécanisme D'action
(1,5-13C2)pentanedioic acid exerts its effects primarily through its role as a metabolic intermediate. In the body, it is involved in the catabolism of lysine, hydroxylysine, and tryptophan . It can disrupt essential processes necessary for cerebral development and functioning, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and bioenergetics disruption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: Another dicarboxylic acid with six carbon atoms.
Succinic Acid: A four-carbon dicarboxylic acid.
Malonic Acid: A three-carbon dicarboxylic acid.
Uniqueness
(1,5-13C2)pentanedioic acid is unique due to its stable isotope labeling, which makes it particularly valuable in tracing metabolic pathways and studying biochemical processes . Its five-carbon structure also provides distinct properties that are useful in decreasing polymer elasticity .
Propriétés
IUPAC Name |
(1,5-13C2)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)





![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)



